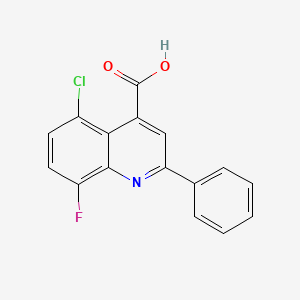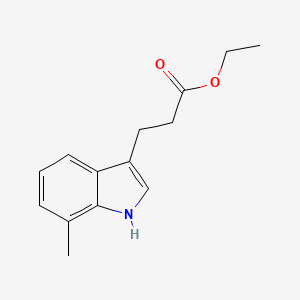
N,N-Di-Boc-3-fluoro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-Boc-3-fluoro-2-nitroaniline is a chemical compound with the molecular formula C16H21FN2O6. It is also known by its IUPAC name, tert-butyl (tert-butoxycarbonyl) (3-fluoro-2-nitrophenyl)carbamate . This compound is a white to brown solid and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of N,N-Di-Boc-3-fluoro-2-nitroaniline typically involves the reaction of 3-fluoro-2-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-Di-Boc-3-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Di-Boc-3-fluoro-2-nitroaniline is used in scientific research for various applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Di-Boc-3-fluoro-2-nitroaniline involves its reactivity towards various chemical reagents. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The Boc protecting groups provide stability to the molecule during synthesis and can be selectively removed under acidic conditions .
Comparison with Similar Compounds
N,N-Di-Boc-3-fluoro-2-nitroaniline can be compared with similar compounds such as:
3-fluoro-2-nitroaniline: Lacks the Boc protecting groups and has different reactivity.
4-fluoro-2-nitroaniline: Similar structure but with the fluoro group in a different position, leading to different chemical properties
The uniqueness of this compound lies in its specific functional groups and their arrangement, which provide distinct reactivity and applications in chemical synthesis.
Properties
Molecular Formula |
C16H21FN2O6 |
|---|---|
Molecular Weight |
356.35 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-9-7-8-10(17)12(11)19(22)23/h7-9H,1-6H3 |
InChI Key |
LENXSKSPBZVTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)





![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)




